REACTION_SMILES
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[C:37]=[O:38].[CH3:1][CH2:2][N:3]([CH2:4][CH3:5])[CH2:6][CH3:7].[CH3:39][CH2:40][OH:41].[CH3:42][N:43]([CH3:44])[CH:45]=[O:46].[CH3:47][OH:48].[NH2:22][c:23]1[cH:24][cH:25][c:26]([C:33](=[O:34])[O:35][CH3:36])[c:27]2[cH:28][cH:29][cH:30][cH:31][c:32]12.[NH2:8][c:9]1[c:10]2[c:11]([cH:12][cH:13][cH:14][cH:15]2)[c:16]([Br:17])[cH:18][cH:19]1.[Na+:21].[OH-:20]>>[NH2:22][c:23]1[cH:24][cH:25][c:26]([C:33](=[O:34])[OH:35])[c:27]2[cH:28][cH:29][cH:30][cH:31][c:32]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(N)c2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Br)c2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Nc1ccc(C(=O)O)c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |